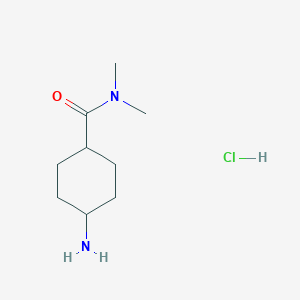

4-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride

Overview

Description

4-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular weight of 209.72 g/mol.

Scientific Research Applications

Synthesis and Biodegradability

Research demonstrates the synthesis of monomers incorporating amino acid residues, leading to the creation of polyesteramides with potential agricultural or biomedical applications. These polymers, characterized by moderate molecular weights and solubility in a range of solvents, exhibit enzyme-catalyzed biodegradability, highlighting the significance of amino acid residues in their degradation rates (Fan, Kobayashi, & Kise, 2000).

Antimicrobial Activity

A study on novel derivatives carrying the sulfonamide moiety revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The research suggests these compounds could lead to new antimicrobial agents, underscoring the chemical versatility of "4-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride" related structures (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science and Polymer Chemistry

Investigations into the synthesis of functionalized amino acid derivatives point towards their potential in designing anticancer agents, illustrating the compound's role in developing new pharmacophores (Kumar et al., 2009). Additionally, research into optically active polyamidoimides based on amino acids containing the cyclohexane fragment shows promise in creating materials with enhanced heat resistance, further displaying the compound's applicability in advanced material science (Subbotina et al., 2015).

Pharmacology and Drug Delivery

The antifibrinolytic drug tranexamic acid, closely related in structure, was used in a study to assess its effects on wrinkle formation following skin dryness, indicating the compound's relevance in dermatological applications (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016). Moreover, the incorporation of active nano-hybrids into poly(ε-caprolactone) for local controlled release of drugs showcases the compound's potential in creating novel drug delivery systems (Tammaro, Costantino, Nocchetti, & Vittoria, 2009).

Safety and Hazards

Properties

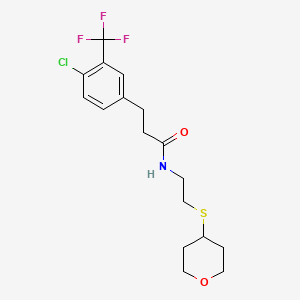

IUPAC Name |

4-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;/h7-8H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKMEKRGUDSEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)

![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)

![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)